3-Bromo-4-(dimethylamino)benzaldehyde

Organic Synthesis Bromination Methodology Process Chemistry

Essential for reproducing glutaminase inhibitor Compound 968; substitution leads to activity loss. This brominated aldehyde offers enhanced lipophilicity (LogP 3.04) for improved permeability and solid-state handling for automated dispensing. Ensure synthetic reproducibility by selecting the correct regioisomer.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 56479-63-1
Cat. No. B182466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(dimethylamino)benzaldehyde
CAS56479-63-1
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
InChIKeyVWOYSIGIEVHTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(dimethylamino)benzaldehyde CAS 56479-63-1: Procurement-Grade Specification & Chemical Identity Guide


3-Bromo-4-(dimethylamino)benzaldehyde (CAS 56479-63-1) is a disubstituted benzaldehyde featuring a bromine atom at the 3-position and a dimethylamino group at the 4-position of the aromatic ring [1]. This solid-state compound exhibits a molecular formula of C₉H₁₀BrNO with a molecular weight of 228.09 g/mol [2]. The compound is commercially available with standard purity specifications ranging from 95% to 98% (HPLC) and is supplied as a research-grade intermediate for organic synthesis and medicinal chemistry applications .

Why 3-Bromo-4-(dimethylamino)benzaldehyde Cannot Be Replaced by 4-(Dimethylamino)benzaldehyde or Other Positional Analogs


Generic substitution of 3-Bromo-4-(dimethylamino)benzaldehyde with its non-brominated parent 4-(dimethylamino)benzaldehyde (DMAB) or with regioisomeric bromo-analogs is chemically and functionally invalid. The bromine substituent at the ortho position relative to the dimethylamino group introduces distinct electronic effects—combining the electron-withdrawing inductive effect of bromine with the electron-donating resonance effect of the dimethylamino group—that alter both the reactivity of the aldehyde moiety and the regioselectivity of subsequent transformations [1]. Furthermore, the 3-bromo substitution is essential for biological activity in downstream products: variation in the 3-bromo-4-(dimethylamino)phenyl ring of the glutaminase inhibitor Compound 968 results in complete loss of inhibitory activity [2]. Procurement of the correct regioisomer and substitution pattern is therefore non-negotiable for reproducible synthetic outcomes and target engagement.

3-Bromo-4-(dimethylamino)benzaldehyde: Head-to-Head Quantitative Differentiation Evidence


Synthesis Efficiency: 92% Isolated Yield in Direct Bromination vs. 73% Yield for Parent Compound Production

The synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde via direct bromination of 4-(dimethylamino)benzaldehyde using pyridinium tribromide achieves an isolated yield of 92% (14.06 g from 10.0 g starting material) . In contrast, the production of the parent compound 4-(dimethylamino)benzaldehyde (DMAB) using conventional synthetic methods is limited to a maximum yield of 73% [1]. This 19 percentage-point yield advantage translates to superior atom economy and reduced raw material cost per batch.

Organic Synthesis Bromination Methodology Process Chemistry

Lipophilicity Tuning: LogP 3.04 vs. Parent Compound XLogP3 2.2 for Improved Membrane Permeability

3-Bromo-4-(dimethylamino)benzaldehyde exhibits a calculated LogP value of 3.04 (ACD/LogP) . The non-brominated parent compound 4-(dimethylamino)benzaldehyde has a reported XLogP3 value of 2.2 [1]. The addition of the bromine atom increases lipophilicity by approximately 0.84 log units, which corresponds to a roughly 7-fold increase in octanol-water partition coefficient and enhanced passive membrane diffusion potential.

Medicinal Chemistry ADME Properties Physicochemical Characterization

Physical Form and Handling: Solid at Ambient vs. Liquid for Parent Compound Enabling Different Workflows

3-Bromo-4-(dimethylamino)benzaldehyde is a solid at 20°C with an experimentally observed melting point range of 51–53°C . In contrast, the parent compound 4-(dimethylamino)benzaldehyde is a liquid at ambient temperature (melting point approximately 2–3°C) [1]. This physical state difference enables solid-phase handling, weighing, and storage workflows for the brominated analog, reducing solvent evaporation issues and simplifying automated compound management in high-throughput screening facilities.

Laboratory Operations Compound Management Procurement Logistics

Functional Selectivity in Glutaminase Inhibitor Synthesis: Essential 3-Bromo Substitution for Bioactivity Retention

The 3-bromo-4-(dimethylamino)phenyl moiety is a critical pharmacophoric element in the glutaminase inhibitor Compound 968 (a benzo[c]phenanthridine/benzo[c]acridine derivative). The compound is synthesized via a three-component cyclocondensation between dimedone, 3-bromo-4-dimethylaminobenzaldehyde, and 2-naphthylamine [1]. Biochemical characterization shows that Compound 968 inhibits glutaminase C with 21% inhibition at 10 μM and 94% inhibition at 25 μM [2]. Critically, variation in the 3-bromo-4-(dimethylamino)phenyl ring leads to complete loss of inhibitory activity, demonstrating that the specific 3-bromo-4-dimethylamino substitution pattern is non-redundant for target engagement [2].

Cancer Metabolism Glutaminase Inhibition Chemical Biology

Commercial Availability and Quality Control: 97-98% HPLC Purity Specification with Certificate of Analysis

3-Bromo-4-(dimethylamino)benzaldehyde is commercially supplied with HPLC-verified purity of 97–98%, accompanied by batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In comparison, the non-brominated parent compound 4-(dimethylamino)benzaldehyde is typically supplied at 98% purity, but batch-to-batch variability in aldehyde content due to oxidation susceptibility is a documented concern [1]. The brominated analog benefits from enhanced oxidative stability conferred by the electron-withdrawing bromine substituent, reducing aldehyde degradation during storage and ensuring more consistent reaction stoichiometry over time.

Quality Assurance Analytical Chemistry Procurement

3-Bromo-4-(dimethylamino)benzaldehyde: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Glutaminase Inhibitor Compound 968 for Cancer Metabolism Studies

Researchers investigating glutamine addiction in cancer cells require 3-Bromo-4-(dimethylamino)benzaldehyde as the essential aryl aldehyde building block for the three-component cyclocondensation synthesis of Compound 968 [1]. This glutaminase inhibitor shows 94% enzyme inhibition at 25 μM, and structural variation of the 3-bromo-4-(dimethylamino)phenyl ring abolishes all inhibitory activity [2]. Procurement of this specific brominated aldehyde is therefore mandatory for any laboratory seeking to reproduce or extend studies on glutaminase inhibition in cancer metabolism.

Medicinal Chemistry Library Synthesis Requiring Enhanced Lipophilicity

In medicinal chemistry campaigns where increased membrane permeability is desired, 3-Bromo-4-(dimethylamino)benzaldehyde offers a calculated LogP of 3.04—approximately 0.84 log units higher than the parent 4-(dimethylamino)benzaldehyde (XLogP3 = 2.2) [1]. This enhanced lipophilicity, combined with the aldehyde handle for condensation reactions, makes it a strategic building block for generating compound libraries with improved predicted ADME properties without introducing additional synthetic steps.

High-Throughput Synthesis Workflows Requiring Solid-Phase Handling

Laboratories employing automated liquid handling and solid-dispensing robotics should prioritize 3-Bromo-4-(dimethylamino)benzaldehyde over the liquid parent compound DMAB. With a melting point of 51–53°C, this compound remains solid at ambient temperature, enabling accurate gravimetric dispensing without the volatility losses associated with liquid aldehydes [1][2]. This physical property translates to more reproducible stoichiometry in parallel synthesis arrays and reduced solvent evaporation during compound storage.

Process Development Requiring High-Yield Brominated Intermediates

For process chemists developing scalable routes to brominated aromatic aldehydes, the direct bromination of 4-(dimethylamino)benzaldehyde with pyridinium tribromide achieves a 92% isolated yield of 3-Bromo-4-(dimethylamino)benzaldehyde [1]. This compares favorably to the 73% maximum yield typically obtained in the synthesis of the parent DMAB compound [2]. The high-yielding, room-temperature procedure minimizes cost and complexity in multi-step synthetic sequences.

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